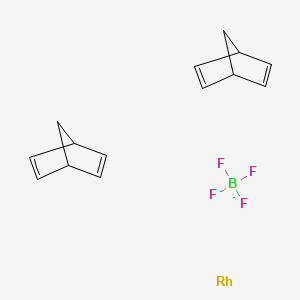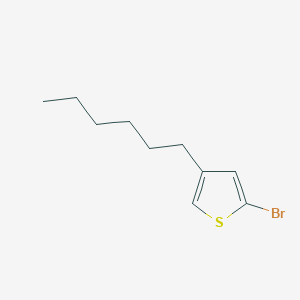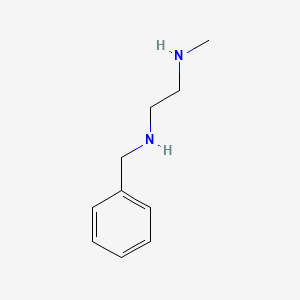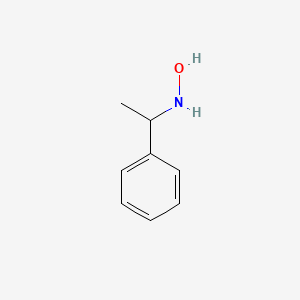
N-(1-phenylethyl)hydroxylamine
描述
N-(1-phenylethyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions:
Direct Oxidation of Primary Amines: One common method involves the direct oxidation of primary amines using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (MCPBA).
Telescoped Process: An improved process for the synthesis and isolation of (S)-N-(1-phenylethyl)hydroxylamine involves a three-step, single-solvent telescoped process.
Industrial Production Methods: Industrial production methods typically involve the use of scalable synthetic routes that ensure high yield and purity. The telescoped process mentioned above is particularly suitable for industrial applications due to its efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: N-(1-phenylethyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, MCPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products:
Oxidation Products: Nitroso compounds, nitro compounds.
Reduction Products: Primary amines.
科学研究应用
Chemistry: N-(1-phenylethyl)hydroxylamine is used as a building block in organic synthesis. It is involved in the synthesis of various bioactive molecules and serves as an intermediate in the preparation of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
作用机制
The mechanism of action of N-(1-phenylethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate enzyme activity and influence biochemical pathways .
相似化合物的比较
- N-phenylhydroxylamine
- N-methylhydroxylamine
- N-ethylhydroxylamine
Comparison: N-(1-phenylethyl)hydroxylamine is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. The presence of the phenylethyl group also enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
N-(1-phenylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456060 | |
| Record name | N-(1-phenylethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2912-98-3 | |
| Record name | N-(1-phenylethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about N-(1-Phenylethyl)hydroxylamine can be gained from NMR spectroscopy?
A1: [, ] Nuclear Magnetic Resonance (NMR) spectroscopy reveals intriguing structural characteristics of this compound and its derivatives. Specifically, 2-cyanoethyl(phenyl)-1-phenylethylphosphine, a derivative of this compound, exhibits magnetic non-equivalence in its NMR spectra. [] This suggests the presence of diastereomers due to the chiral center at the 1-phenylethyl group. Furthermore, evidence suggests that asymmetric induction occurs during the final stage of the phosphine synthesis, contributing to this non-equivalence. [] In contrast, NO-dimethyl-N-(1-phenylethyl)hydroxylamine, another derivative, only displays this non-equivalence at low temperatures (below -10°C in deuterated chloroform). [] This suggests that the energy difference between the diastereomeric pairs is small, leading to almost equal populations in the mixture at higher temperatures.
Q2: Are there efficient synthetic methods available for producing (S)-N-(1-Phenylethyl)hydroxylamine?
A2: Yes, research has led to the development of an efficient and scalable process for synthesizing (S)-N-(1-Phenylethyl)hydroxylamine p-toluenesulfonic acid salt. [] This process involves three sequential steps conducted within a single solvent, making it amenable to large-scale manufacturing. [] This method's versatility extends beyond (S)-N-(1-Phenylethyl)hydroxylamine, demonstrating its potential for preparing other chiral hydroxylamines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


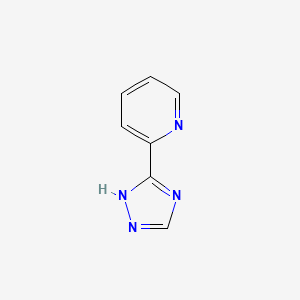

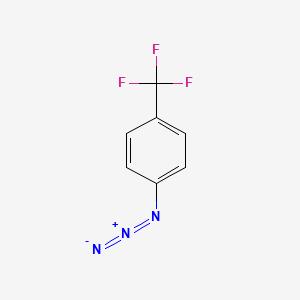


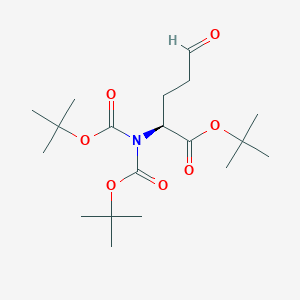
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

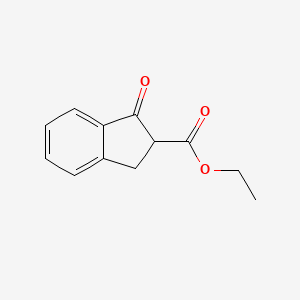
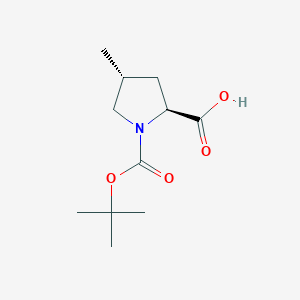
![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)
